2-Benzylmorpholine
Overview
Description
2-Benzylmorpholine is a chemical compound with the empirical formula C11H15NO . It is a heterocyclic compound that has been of interest in various research fields .
Synthesis Analysis
The synthesis of 2-Benzylmorpholine has been accomplished starting from L-phenylalaninol by employing stereospecific rearrangement of β-amino alcohol using a catalytic amount of (CF3CO)2O as a key step . Another method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular weight of 2-Benzylmorpholine is 177.24 g/mol . The SMILES string representation of its structure is C1COC(CN1)Cc2ccccc2 .
Chemical Reactions Analysis
Morpholines, including 2-Benzylmorpholine, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds .
Physical And Chemical Properties Analysis
2-Benzylmorpholine is a solid compound . More specific physical and chemical properties may require further experimental analysis.
Scientific Research Applications
Appetite Suppression:
2-Benzylmorpholine has been investigated as a novel appetite suppressant. The compound was synthesized from allylbenzene and resolved into its (+)- and (—)-enantiomers . Oral dosing of the racemate in dogs resulted in appetite suppression, with an ED50 of 3 and 5.5 mg/kg at 1 and 2 hours, respectively, after a meat meal. Interestingly, no stimulant activity was observed, and the appetite suppressant effect declined during chronic oral dosing at 10 mg/kg .
Chiral Synthesis:
Efficient stereoselective methods have been developed for the synthesis of ®-2-benzylmorpholine. Starting from L-phenylalaninol, researchers achieved this compound by employing stereospecific rearrangement of β-phenylglycinol . This chiral synthesis is valuable for drug development and asymmetric synthesis.
Pharmacological Studies:
Researchers have explored the pharmacological properties of 2-benzylmorpholine, particularly its enantiomers. The (+)-enantiomer exhibited appetite suppression, while the (—)-enantiomer lacked stimulant activity . Further studies could investigate its effects on neurotransmitter systems and potential therapeutic applications.
Neuropharmacology:
Given its impact on appetite regulation, further investigations into the neuropharmacological mechanisms of 2-benzylmorpholine are warranted. Understanding its interactions with neural pathways could reveal insights into appetite control and related disorders.
Mechanism of Action
Target of Action
2-Benzylmorpholine is primarily used as an appetite suppressant agent
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylmorpholine are not well-documented. Information about its bioavailability, half-life, metabolism, and excretion is currently lacking in the literature. One study suggests that oral dosing of the racemate to dogs caused appetite suppression , indicating that the compound can be absorbed and exert effects when administered orally.
Result of Action
The primary known result of 2-Benzylmorpholine’s action is appetite suppression . This suggests that the compound may have effects on the central nervous system, potentially influencing the perception of hunger and satiety.
properties
IUPAC Name |
2-benzylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFCMGWCEXUGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927378 | |
Record name | 2-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylmorpholine | |
CAS RN |
131887-48-4, 87955-28-0 | |
Record name | 2-Benzylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131887484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the main application of 2-benzylmorpholine reported in these research papers?
A1: 2-Benzylmorpholine is primarily investigated for its anorectic (appetite-suppressing) properties. [] Research suggests that the (+)-enantiomer of 2-benzylmorpholine exhibits appetite suppression in dogs. []
Q2: Are there any established synthesis routes for 2-benzylmorpholine?
A2: Yes, several synthesis methods for 2-benzylmorpholine are described:
- From L-Phenylalaninol: A stereospecific rearrangement of L-phenylalaninol using a catalytic amount of (CF3CO)2O is reported as a key step. []
- From Allylbenzene: A synthesis route starting from allylbenzene is also described. []
- From (R)-(-)-2-Phenylglycinol: A concise stereoselective synthesis utilizing (R)-(-)-2-Phenylglycinol is presented. []
- Sharpless Asymmetric Epoxidation: This strategy is employed in an alternative synthesis of (R)-2-benzylmorpholine. []
- Chemo-enzymatic Synthesis: This approach offers another route to the active enantiomer of 2-benzylmorpholine. []
Q3: Has 2-benzylmorpholine been used in other areas of chemical research?
A3: Beyond its potential as an appetite suppressant, 2-benzylmorpholine is utilized in organic synthesis. For example, it acts as a chiral auxiliary in amine-promoted asymmetric (4+2) annulations to create tetrahydropyridines. [] The auxiliary can be removed after the reaction, highlighting its versatility in synthetic chemistry. []
Q4: How does 2-benzylmorpholine interact with zinc(II) meso-tetraphenylporphyrin (ZnTPP)?
A4: Research shows that 2-benzylmorpholine interacts with ZnTPP, a diamagnetic shift reagent. [] Importantly, the addition of ZnTPP does not alter the rotamer populations of the 2-benzylmorpholine ring, indicating that the reagent does not significantly distort the molecule's conformation. [] This interaction is valuable for NMR spectroscopy analysis.
Q5: Are there any studies on the structure-activity relationship (SAR) of 2-benzylmorpholine?
A5: While specific SAR studies are not detailed in the provided abstracts, it is indicated that the appetite suppressant activity is enantioselective, residing specifically in the (+)-enantiomer of 2-benzylmorpholine. [] This finding suggests that the spatial arrangement of atoms within the molecule is crucial for its biological activity.
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